![molecular formula C10H14ClN3S B1492859 6-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine CAS No. 1999769-02-6](/img/structure/B1492859.png)
6-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine
Overview
Description
6-Chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine (6-Cl-MTP) is an organic compound belonging to the class of pyrimidines. It is a white crystalline solid that is soluble in water and other organic solvents. 6-Cl-MTP is a highly versatile compound with numerous potential applications in scientific research. It has been used in the synthesis of various compounds and has been studied for its potential applications in drug discovery.
Scientific Research Applications
6-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine has been studied for its potential applications in drug discovery. It has been used as a starting material in the synthesis of various compounds, including peptide-based drugs. It has also been used in the synthesis of novel compounds with potential therapeutic applications. Additionally, this compound has been studied for its potential use in the development of novel imaging agents.
Mechanism of Action
The mechanism of action of 6-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs. It is also thought to interact with certain proteins and receptors in the body, which may lead to the modulation of various biochemical processes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on various biochemical and physiological processes. It has been shown to modulate the activity of certain enzymes involved in drug metabolism, as well as to interact with certain proteins and receptors in the body. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, as well as to have the potential to modulate the activity of certain hormones.
Advantages and Limitations for Lab Experiments
The use of 6-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine in laboratory experiments has several advantages. It is readily available, relatively inexpensive, and can be used in a wide variety of experiments. Additionally, its synthesis is relatively straightforward and can be easily scaled up. However, there are some limitations to its use in laboratory experiments. For example, it is not a very stable compound and can easily decompose in the presence of light or heat. Additionally, it can be toxic in high concentrations, so caution must be taken when handling it.
Future Directions
The potential applications of 6-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine are still being explored. Future research could focus on its potential use in the development of novel drugs and imaging agents. Additionally, further research into its biochemical and physiological effects could help to elucidate its mechanism of action and potential therapeutic applications. Finally, further research into its synthesis and stability could help to optimize its use in laboratory experiments.
properties
IUPAC Name |
6-chloro-N-methyl-N-(thian-4-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3S/c1-14(8-2-4-15-5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTDUIYDUITJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSCC1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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